Introduction: The Strategic Importance of Substituted Piperidines
Introduction: The Strategic Importance of Substituted Piperidines
An In-Depth Technical Guide to 1-(2-Chloropropyl)piperidine: Properties, Synthesis, and Applications
The piperidine ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a vast array of pharmaceuticals and biologically active alkaloids.[1][2] Its prevalence is due to the favorable pharmacokinetic and pharmacodynamic properties it imparts, including enhanced metabolic stability, receptor binding affinity, and membrane permeability.[1][2] Within this critical class of compounds, 1-(2-Chloropropyl)piperidine (CAS No. 698-92-0) emerges as a highly valuable synthetic intermediate.[1] The presence of a reactive chloroalkyl side chain on the piperidine nitrogen provides a versatile handle for chemists to perform nucleophilic substitution reactions, enabling the facile incorporation of the piperidine moiety into more complex molecular architectures.[1] This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and professionals in drug development and organic synthesis.
Core Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 1-(2-Chloropropyl)piperidine are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 1-(2-chloropropyl)piperidine | [3] |
| CAS Number | 698-92-0 | [3] |
| Molecular Formula | C₈H₁₆ClN | [1][3] |
| Molecular Weight | 161.67 g/mol | [3] |
| Boiling Point | 204.8°C at 760 mmHg | |
| Density | 0.989 g/cm³ | |
| Synonyms | Piperidine, 1-(2-chloropropyl)-; (+-)-1-<2-Chlor-propyl>-piperidin | [4] |
| Storage | Room Temperature, Sealed in Dry Conditions | [4] |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 1-(2-Chloropropyl)piperidine is most commonly achieved through the N-alkylation of piperidine. A prevalent laboratory-scale method involves the reaction of piperidine with 1-chloro-2-propanol.[1][5] This reaction directly introduces the 2-chloropropyl group onto the nitrogen atom of the piperidine ring.
Caption: Synthesis of 1-(2-Chloropropyl)piperidine via N-alkylation.
Alternative strategies include reacting piperidine with 2-chloroethanol, followed by a subsequent chlorination step to form the desired product.[1] For industrial-scale production, catalytic hydrogenation methods are also employed.[1]
Core Reactivity: A Handle for Molecular Elaboration
The synthetic utility of 1-(2-Chloropropyl)piperidine is dominated by the reactivity of its C-Cl bond. The chlorine atom, being a good leaving group, makes the adjacent carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the straightforward attachment of the piperidino-propyl scaffold to other molecules, a key step in building more complex and potentially therapeutic agents.
Caption: General nucleophilic substitution reaction at the chloropropyl group.
Applications in Drug Discovery and Organic Synthesis
The piperidine moiety is a privileged structure in medicinal chemistry, enhancing drug-like properties such as metabolic stability and facilitating transport across biological membranes.[2] 1-(2-Chloropropyl)piperidine serves as a crucial building block for introducing this valuable scaffold.
Its analogues have been instrumental in the synthesis of numerous approved drugs. For instance, the closely related compound, 1-(2-chloroethyl)piperidine, is a key intermediate in the production of:
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Raloxifene: A selective estrogen receptor modulator used to prevent and treat osteoporosis.[6]
The reactivity of the chloroalkyl group allows for its incorporation into diverse molecular frameworks, leading to the development of novel compounds with potential therapeutic applications, including agents targeting cancer and Alzheimer's disease.[1] Research in this area is extensive, with ongoing efforts to develop new synthetic methodologies and explore the biological activities of novel N-substituted piperidines.[1]
Safety, Handling, and Storage
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Hazards: The hydrochloride salts of similar compounds are classified as acutely toxic if swallowed and can cause severe skin burns and eye damage.[7][8][9] They are also suspected of causing genetic defects and may cause respiratory irritation.[7][8] It is prudent to assume the free base form presents similar, if not identical, hazards.
-
Handling: Use should be restricted to a chemical fume hood with adequate ventilation.[7][10] Personal protective equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves, is mandatory.[8][11] Avoid all contact with eyes, skin, and clothing, and prevent inhalation of vapors or mists.[10][11]
-
Storage: The compound should be stored at room temperature in a tightly sealed container in a dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[4][7]
Disclaimer: This information is a summary based on related compounds. Always consult the specific and up-to-date Safety Data Sheet (SDS) from the supplier before handling 1-(2-Chloropropyl)piperidine.
Conclusion
1-(2-Chloropropyl)piperidine is a synthetically versatile and commercially significant chemical intermediate. Its value is rooted in the combination of the pharmaceutically important piperidine scaffold and a reactive chloropropyl group, which serves as a convenient point of attachment for constructing larger, more complex molecules. For researchers in medicinal chemistry and drug development, this compound represents a key building block for accessing novel chemical entities with a wide spectrum of potential therapeutic applications. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in the laboratory and beyond.
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- Synthesis of 1-(2-Chloropropyl)piperidine - Sciencemadness.
- SAFETY D
- 1-(2-Chloroethyl)
- 1-(2-Chloroethyl)
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